molecular formula C8H9N5O3 B12795838 Urea, 1-amidino-3-(p-nitrophenyl)- CAS No. 4323-51-7

Urea, 1-amidino-3-(p-nitrophenyl)-

Cat. No.: B12795838
CAS No.: 4323-51-7
M. Wt: 223.19 g/mol
InChI Key: WEHHYSRGQSXGGN-UHFFFAOYSA-N
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Description

Properties

CAS No.

4323-51-7

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

1-(diaminomethylidene)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C8H9N5O3/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16/h1-4H,(H5,9,10,11,12,14)

InChI Key

WEHHYSRGQSXGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-amidino-3-(p-nitrophenyl)- typically involves the reaction of 1-amidino-3-(p-nitrophenyl)-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as benzene at room temperature. The resulting urea derivative is then purified through filtration and washing with benzene, followed by chromatographic purification to obtain a pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-amidino-3-(p-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The amidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, 1-amidino-3-(p-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of urea, 1-amidino-3-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial or anticancer effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: Urea, 1-amidino-3-(p-nitrophenyl)-
  • Synonyms: Nitroguanil, N-(Aminoiminomethyl)-N′-(4-nitrophenyl)urea monohydrochloride
  • CAS Registry Number : 5933-35-7
  • Molecular Formula : C₈H₉N₅O₃·ClH (hydrochloride salt)
  • Molecular Weight : 259.68 g/mol .

Structural Features: This compound consists of a urea backbone substituted with an amidino group (-C(=NH)NH₂) at position 1 and a p-nitrophenyl group (para-nitrophenyl) at position 2.

Comparison with Structurally Similar Urea Derivatives

Substituted Phenylurea Herbicides

Examples :

  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea):
    • Use : Herbicide targeting broadleaf weeds.
    • Structure : Trifluoromethyl (-CF₃) substituent enhances lipophilicity and environmental persistence.
    • Toxicity : Lower acute toxicity compared to the target compound; chronic exposure linked to thyroid disruption .
  • Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea): Use: Selective herbicide for cereal crops. Structure: Isopropyl group increases soil adsorption, reducing leaching.

Key Differences :

  • Functional Groups: Fluometuron and isoproturon lack the amidino and nitro groups, resulting in distinct electronic properties and reduced hydrogen-bonding capacity compared to the target compound.

Sulfonyloxy-Substituted Ureas (Patent Derivatives)

Examples :

  • N-[3-(p-t-Butylbenzenesulfonyloxy)phenyl]-N’-[4-(p-t-butylbenzenesulfonyloxy)phenyl]urea (EP Patent 2023/40):
    • Structure : Bulky t-butyl and sulfonyloxy groups enhance steric hindrance and thermal stability.
    • Use : Investigated for pharmaceutical applications (e.g., kinase inhibition) .

Key Differences :

  • Electron-Withdrawing Effects : Sulfonyloxy groups (-SO₂O-) are stronger electron-withdrawing substituents than nitro groups, altering redox behavior and solubility.
  • Biological Targets: Sulfonyloxy derivatives are designed for protein binding, while the target compound’s amidino group may target nucleic acids or enzymes .

Thio-Urea Derivatives

Example :

  • Urea, 1-Allyl-3-(m-nitrophenyl)-2-thio- (CAS data from ):
    • Structure : Thio (-S-) and allyl (-CH₂CH=CH₂) substituents increase hydrophobicity and reactivity.
    • Activity : Used in antifungal and anticancer research due to sulfur’s nucleophilic affinity .

Key Differences :

  • Toxicity Profile : Thio groups may enhance cytotoxicity but reduce reproductive toxicity risks .

Data Table: Structural and Toxicological Comparison

Compound Name CAS Number Key Substituents LD₅₀ (Acute Toxicity) Primary Use
Urea, 1-amidino-3-(p-nitrophenyl)- 5933-35-7 Amidino, p-nitrophenyl ivn-rat: 240 mg/kg Experimental pharmacology
Fluometuron 2164-17-2 Trifluoromethyl, dimethyl orl-rat: >5000 mg/kg Herbicide
N-[3-(p-t-butylbenzenesulfonyloxy)phenyl]urea - t-Butyl, sulfonyloxy N/A Pharmaceutical research
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- - Allyl, m-nitrophenyl, thio N/A Antifungal research

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The p-nitrophenyl group in the target compound enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., DNA or enzyme active sites). Amidino groups increase water solubility at acidic pH due to protonation, contrasting with lipophilic herbicides like fluometuron .
  • Toxicity Mechanisms: The target compound’s reproductive toxicity (observed in mice) may stem from nitro group reduction to reactive nitroso intermediates, a pathway less prevalent in non-nitro-substituted ureas .
  • Synthetic Considerations :

    • Derivatives like those in require multi-step synthesis involving sulfonation and coupling, whereas the target compound may be synthesized via nitration of phenylurea precursors .

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